Cas no 131-56-6 (2,4-Dihydroxybenzophenone)
2,4-Dihydroxybenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (2,4-Dihydroxyphenyl)(phenyl)methanone
- BP-1
- UV-0
- Benzoresorcinol
- 4-benzoylresorcinol
- Benzophenone-1
- Ultraviolet absorber UV-0
- 2,4-Dihydroxy Benzophenone
- Ultraviolet absorbent UV-0
- 2,4-Dihydroxybenzophenone(Benzophenone-1)
- Uvinul? 3000
- 2,4-DHBP
- 2,4-dihydroxy-benzophenone
- 2,4-dihydroxyphenyl phenylmethanone
- dastib263
- hhb
- SYNSORB
- Uf 1
- uv12
- BF-1
- DHB
- (2,4-dihydroxyphenyl)phenyl-methanone
- MGC4316
- uf1
- Uv 12
- 2,4-DIHYDROXYBENZOPHENONE
- Resbenzophenone
- Inhibitor DHBP
- Uvinul 400
- Advastab 48
- Uvistat 12
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Uvinol 400
- Quinsorb 010
- 4-Benzoyl resorcinol
- Syntase 100
- Dastib 263
- Eastman Inhibitor DHPB
- Benzophenone, 2,4-dihydroxy-
- 2,4-Dihydroxybenzofenon
- (2,4-Dihydroxyphenyl)phenylmethanone
- (2,4-dihydroxyphenyl)-phenyl-m
- Methanone,4-dihydroxyphenyl)phenyl-
- AC-11241
- BDBM51223
- 2,4dihydroxybenzophenone
- Benzophenone1
- BRN 1311566
- NS00001568
- CHEMBL1392
- WLN: QR CQ DVR
- MFCD00002277
- D0573
- NCGC00256606-01
- SCHEMBL39681
- 2,4Dihydroxybenzofenon
- Oprea1_840620
- CHEBI:34240
- Benzophenone, 2,4dihydroxy
- NSC5358
- NSC38555
- NSC-5358
- DS-15473
- BIDD:ER0039
- EN300-16886
- NCGC00246026-02
- EC 205-029-4
- (2,4-dihydroxyphenyl)-phenylmethanone
- CS-W014939
- SR-01000388910
- 2,4-DIHYDROXYBENZOPHENONE [HSDB]
- 2,4-dihydroxybenzo- phenone
- STL163951
- NSC 38555
- NCGC00246026-01
- 2,4-Dihydroxybenzofenon (Czech)
- 4Benzoyl Resorcinol
- (2,4-Dihydroxy-phenyl)-phenyl-methanone
- (2,4-dihydroxyphenyl)-phenyl-methanone
- (2,4-dihydroxyphenyl)phenyl-methanon
- HMS1399H12
- HMS2771P10
- SR-01000388910-1
- BENZORESORCINOL [MI]
- cid_8572
- BCP25883
- AKOS001019876
- 4,6-Dihydroxybenzophenone
- Q209209
- Methanone, (2,4dihydroxyphenyl)phenyl
- OXYBENZONE_met023
- 2,4-dihydroxybenzophe none
- 2,4 inverted exclamation marka-Dihydroxybenzophenone
- Tox21_302865
- 4-benzoylbenzene-1,3-diol
- BBL013153
- HY-W014223
- USAF DO-28
- Z56812729
- DTXCID402406
- 2,4-Dihydroxybenzophenone Solution in Acetonitrile, 1000mug/mL
- USAF ND-54
- Eastman inhibitor DHBP
- DTXSID8022406
- CAS-131-56-6
- 92092-63-2
- 2,4-Dihydroxybenzophenone, 99%
- BENZOPHENONE-1 [INCI]
- 4-08-00-02442 (Beilstein Handbook Reference)
- NCGC00258837-01
- 1ST3447
- hsp90_163
- benzophenone 1
- DHBP cpd
- HSDB 5617
- Tox21_201285
- 131-56-6
- UNII-LJ54R4Z029
- EINECS 205-029-4
- NSC-38555
- 2,4-Dihydroxybenzofenon [Czech]
- 1ST3447-1000
- [2,4-bis(oxidanyl)phenyl]-phenyl-methanone
- MLS000774789
- LJ54R4Z029
- SMR000365551
- Enamine_001926
- Q-200188
- CUT
- 2,4-DHB
- AE-641/01968047
- Benzophenone,4-dihydroxy-
- Benzoresorcinol;(2,4-dihydroxyphenyl)phenyl-methanone
- MSK3447-1000
- MSK3447
- 2,4-Dihydroxybenzophenone Solution in Acetonitrile, 1000?g/mL
- FD40440
- 2,4-Dihydroxybenzophenone
-
- MDL: MFCD00002277
- Inchi: 1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H
- InChI Key: ZXDDPOHVAMWLBH-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(C1C=CC=CC=1)=O)O
- BRN: 1311566
Computed Properties
- Exact Mass: 214.06300
- Monoisotopic Mass: 214.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: 3.2
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: Light yellow needle like crystals or white powder.
- Density: 1,32 g/cm3
- Melting Point: 143.0 to 147.0 deg-C
- Boiling Point: 194 ºC (1 mmHg)
- Flash Point: 125 ºC
- Refractive Index: 1.5090 (estimate)
- PH: 5 (10g/l, H2O, 20℃)(slurry)
- Water Partition Coefficient: Insoluble
- PSA: 57.53000
- LogP: 2.32880
- Merck: 1106
- Solubility: It is soluble in acetone, methanol, ethanol, butanone, dioxane, N-methylpyrrolidone and ethyl acetate, but extremely insoluble in water, n-heptane and benzene.
2,4-Dihydroxybenzophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36
- Safety Instruction: S26-S37/39
- RTECS:DJ0700000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances
- Safety Term:4.1
- Packing Group:II; III
- Risk Phrases:R36/37/38
- Packing Group:II; III
- Hazard Level:4.1
2,4-Dihydroxybenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0573-25g |
2,4-Dihydroxybenzophenone |
131-56-6 | 98.0%(GC&T) | 25g |
¥130.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0573-500g |
2,4-Dihydroxybenzophenone |
131-56-6 | 98.0%(GC&T) | 500g |
¥790.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DV121-100g |
2,4-Dihydroxybenzophenone |
131-56-6 | 99% | 100g |
¥119.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D78620-100g |
(2,4-Dihydroxyphenyl)(phenyl)methanone |
131-56-6 | 98% | 100g |
¥36.0 | 2023-09-08 | |
| TRC | D451780-100mg |
2,4-Dihydroxybenzophenone |
131-56-6 | 100mg |
$ 68.00 | 2023-09-07 | ||
| TRC | D451780-1 g |
2,4-Dihydroxybenzophenone |
131-56-6 | 1g |
$ 70.00 | 2022-01-07 | ||
| TRC | D451780-10 g |
2,4-Dihydroxybenzophenone |
131-56-6 | 10g |
$ 95.00 | 2022-01-07 | ||
| TRC | D451780-50 g |
2,4-Dihydroxybenzophenone |
131-56-6 | 50g |
$ 185.00 | 2022-01-07 | ||
| TRC | D451780-100 g |
2,4-Dihydroxybenzophenone |
131-56-6 | 100g |
$ 275.00 | 2022-01-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004111-100g |
2,4-Dihydroxybenzophenone |
131-56-6 | 99% | 100g |
¥60 | 2024-05-26 |
2,4-Dihydroxybenzophenone Suppliers
2,4-Dihydroxybenzophenone Related Literature
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Frank S. H. Head J. Chem. Soc. C 1969 34
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J. Haslam,S. Grossman,D. C. M. Squirrell,S. F. Loveday Analyst 1953 78 92
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P. Tundo,M. Musolino,F. Aricò Green Chem. 2018 20 28
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Mohammad Dodangeh,Ivo Grabchev,Kamaladin Gharanjig,Desislava Staneva,Ren-Cheng Tang,Matthew Sheridan New J. Chem. 2020 44 17112
-
Frank S. H. Head,G. Lund J. Chem. Soc. C 1969 37
Additional information on 2,4-Dihydroxybenzophenone
Professional Introduction to 2,4-Dihydroxybenzophenone (CAS No. 131-56-6)
2,4-Dihydroxybenzophenone, with the chemical formula C14H10O4 and CAS number 131-56-6, is a significant organic compound that has garnered considerable attention in the fields of chemistry, pharmacology, and materials science. This heterocyclic aromatic compound, characterized by its two hydroxyl groups attached to a benzophenone core, exhibits a wide range of applications due to its unique structural and functional properties. The hydroxyl substituents on the benzene ring contribute to its reactivity and solubility, making it a versatile intermediate in synthetic chemistry and a precursor for various functional materials.
The chemical structure of 2,4-Dihydroxybenzophenone consists of two benzene rings linked by a carbonyl group, with hydroxyl groups positioned at the 2nd and 4th positions relative to each other. This arrangement imparts a high degree of polarity to the molecule, enhancing its interaction with biological systems. The compound’s ability to absorb UV radiation in the UVA range has led to its extensive use in sunscreen formulations and photoprotective agents. Furthermore, its role as a photoactive intermediate in organic synthesis has made it valuable in the development of advanced materials such as liquid crystals and organic semiconductors.
In recent years, research into 2,4-Dihydroxybenzophenone has expanded beyond its traditional applications into novel therapeutic and industrial domains. One of the most notable areas of investigation has been its potential as an antimicrobial agent. Studies have demonstrated that 2,4-Dihydroxybenzophenone, when incorporated into polymer matrices or used as a standalone compound, can exhibit effective antibacterial and antifungal properties. This has sparked interest in developing novel antimicrobial coatings for medical devices and surfaces prone to microbial contamination. The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS) upon UV exposure, which can disrupt microbial cell membranes and inhibit growth.
The compound’s photoreactivity also makes it an attractive candidate for use in photocatalytic systems. Researchers have explored its ability to degrade organic pollutants in water treatment processes under UV irradiation. The hydroxyl groups facilitate electron transfer processes, enabling the compound to participate in redox reactions that break down harmful substances such as dyes and pesticides. This application aligns with global efforts toward sustainable environmental solutions and green chemistry practices.
Another emerging field where 2,4-Dihydroxybenzophenone is making strides is in the realm of photodynamic therapy (PDT). PDT involves the use of photosensitizers that, upon activation by light, generate ROS that induce apoptosis or necrosis in target cells. 2,4-Dihydroxybenzophenone, with its ability to absorb UVA light and produce singlet oxygen species, has shown promise as a photosensitizer for treating certain types of cancerous lesions and inflammatory conditions. Preclinical studies have indicated that formulations containing this compound can selectively target abnormal cells while minimizing damage to healthy tissues.
The synthesis of 2,4-Dihydroxybenzophenone itself is another area of active research. Traditional methods often involve multi-step reactions starting from readily available aromatic precursors such as benzoyl chloride or hydroquinone derivatives. However, recent advancements have focused on optimizing these processes for higher yields and reduced environmental impact. Catalytic approaches using transition metals have been particularly successful in streamlining the synthesis while maintaining high selectivity. For instance, palladium-catalyzed cross-coupling reactions have enabled the efficient construction of the benzophenone core structure with minimal byproducts.
The versatility of 2,4-Dihydroxybenzophenone extends into material science as well. Its incorporation into polymers enhances their UV stability and resistance to degradation—a critical property for applications exposed to harsh environmental conditions. Additionally, researchers are investigating its potential as an electron-transport material in organic photovoltaics (OPVs). The conjugated system provided by the benzophenone moiety facilitates efficient charge separation within these devices, improving their overall efficiency.
In conclusion,2,4-Dihydroxybenzophenone (CAS No. 131-56-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from photoprotection and antimicrobial agents to photocatalysis and photodynamic therapy. As research continues to uncover new functionalities and synthetic pathways,2,4-Dihydroxybenzophenone is poised to play an increasingly important role in advancing both industrial technologies and medical treatments.
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